Cas no 877-37-2 (2-Bromo-1-(4-chlorophenyl)propan-1-one)

2-Bromo-1-(4-chlorophenyl)propan-1-one structure
877-37-2 structure
Product Name:2-Bromo-1-(4-chlorophenyl)propan-1-one
CAS No:877-37-2
MF:C9H8BrClO
MW:247.516221046448
MDL:MFCD00018687
CID:707307
PubChem ID:3788219
Update Time:2025-11-02

2-Bromo-1-(4-chlorophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,2-bromo-1-(4-chlorophenyl)-
    • 2-BROMO-1-(4-CHLORO-PHENYL)-PROPAN-1-ONE
    • 2-bromo-1-(4-chlorophenyl)propan-1-one
    • 2-BROMO-4’-CHLOROPROPIOPHENONE
    • (2R)-2-bromo-1-(4-chlorophenyl)propan-1-one
    • 2-bromo-1-(4-chlorophenyl)-1-propanone
    • 2-bromo-4'-chloropropiophenone
    • 2-Bromo-1-(4-chlorophenyl)-1-propanone (ACI)
    • Propiophenone, 2-bromo-4′-chloro- (7CI, 8CI)
    • 2-Bromo-4′-chloropropiophenone
    • α-Bromo-4′-chloropropiophenone
    • α-Bromo-p-chloropropiophenone
    • 2-Bromo-1-(4-chlorophenyl)-propan-1-one
    • EN300-04458
    • DTXSID50396420
    • SAKMPXRILWVZEG-UHFFFAOYSA-N
    • SCHEMBL634548
    • W12152
    • CS-0038379
    • (4-chlorophenyl)-(1-bromoethyl)-ketone
    • AKOS016050184
    • 2-bromo-4-chloropropiophenone
    • 4'-chloro-2-bromopropiophenone
    • A842356
    • STK208501
    • 877-37-2
    • SY066474
    • MFCD00018687
    • AKOS000118638
    • BS-13570
    • 2-Bromo-1-(4-chlorophenyl)propan-1-one
    • MDL: MFCD00018687
    • Inchi: 1S/C9H8BrClO/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6H,1H3
    • InChI Key: SAKMPXRILWVZEG-UHFFFAOYSA-N
    • SMILES: O=C(C(C)Br)C1C=CC(Cl)=CC=1

Computed Properties

  • Exact Mass: 245.94500
  • Monoisotopic Mass: 245.945
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 3.4

Experimental Properties

  • Density: 1.518
  • Boiling Point: 296.7°C at 760 mmHg
  • Flash Point: 133.2°C
  • Refractive Index: 1.57
  • PSA: 17.07000
  • LogP: 3.30610

2-Bromo-1-(4-chlorophenyl)propan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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2-Bromo-1-(4-chlorophenyl)propan-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 4 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled
Reference
X-Ray powder diffraction - A non-destructive and versatile approach for the identification of new psychoactive substances
Jurasek, Bronislav; et al, Talanta, 2019, 195, 414-418

Production Method 2

Reaction Conditions
1.1 Solvents: Diethyl ether ;  30 min, -20 °C
2.1 Reagents: Hydrogen bromide
Reference
The use of higher diazohydrocarbons in the Arndt-Eistert synthesis
Wilds, A. L.; et al, Journal of Organic Chemistry, 1948, 13, 763-79

Production Method 3

Reaction Conditions
1.1 0 °C; 1 - 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  10 min, rt
Reference
NBS-mediated synthesis of β-keto sulfones from benzyl alcohols and sodium arenesulfinates
Muneeswara, Madithedu; et al, Tetrahedron, 2019, 75(25), 3479-3484

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine ;  0 °C; 20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
N-Aminoimidazole Derivatives Inhibiting Retroviral Replication via a Yet Unidentified Mode of Action
Lagoja, Irene M.; et al, Journal of Medicinal Chemistry, 2003, 46(8), 1546-1553

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  10 min, rt
Reference
NBS-mediated synthesis of β-keto sulfones from benzyl alcohols and sodium arenesulfinates
Muneeswara, Madithedu; et al, Tetrahedron, 2019, 75(25), 3479-3484

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen bromide
Reference
The use of higher diazohydrocarbons in the Arndt-Eistert synthesis
Wilds, A. L.; et al, Journal of Organic Chemistry, 1948, 13, 763-79

Production Method 7

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine Solvents: Tetrahydrofuran ;  rt; 30 min, rt
2.1 0 °C; 1 - 2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  10 min, rt
Reference
NBS-mediated synthesis of β-keto sulfones from benzyl alcohols and sodium arenesulfinates
Muneeswara, Madithedu; et al, Tetrahedron, 2019, 75(25), 3479-3484

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  1-Propanol ;  5 min, 50 °C
2.1 Solvents: Diethyl ether ;  30 min, -20 °C
3.1 Reagents: Hydrogen bromide
Reference
The use of higher diazohydrocarbons in the Arndt-Eistert synthesis
Wilds, A. L.; et al, Journal of Organic Chemistry, 1948, 13, 763-79

2-Bromo-1-(4-chlorophenyl)propan-1-one Raw materials

2-Bromo-1-(4-chlorophenyl)propan-1-one Preparation Products

2-Bromo-1-(4-chlorophenyl)propan-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:877-37-2)2-Bromo-1-(4-chlorophenyl)propan-1-one
Order Number:A842356
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:56
Price ($):270.0/1123.0
Email:sales@amadischem.com
SHANG HAI RONG AO Biotechnology Co., Ltd.
Gold Member
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(CAS:877-37-2)2-bromo-4-chloropropiophenone
Order Number:RA002
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Wednesday, 23 July 2025 09:38
Price ($):50
Email:shrongao@163.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:877-37-2)2-bromo-4-chloropropiophenone
Order Number:LE9011
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:00
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2-Bromo-1-(4-chlorophenyl)propan-1-one

Research Brief on 2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS: 877-37-2): Recent Advances and Applications

2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS: 877-37-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development. Recent studies have highlighted its role as a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders and inflammatory diseases.

One of the most notable advancements in the study of 2-Bromo-1-(4-chlorophenyl)propan-1-one is its application in the synthesis of novel psychoactive substances (NPS). Researchers have identified its utility as a precursor in the production of cathinone derivatives, which are being investigated for their potential therapeutic effects. However, the compound's association with illicit drug synthesis has also prompted regulatory scrutiny, emphasizing the need for controlled usage in research settings.

In a recent study published in the Journal of Medicinal Chemistry, scientists explored the compound's mechanism of action in modulating dopamine and serotonin receptors. The findings suggest that derivatives of 2-Bromo-1-(4-chlorophenyl)propan-1-one exhibit selective binding affinity, making them promising candidates for the development of targeted therapies for depression and anxiety disorders. Additionally, the compound's structural versatility allows for modifications that enhance its pharmacokinetic properties, such as improved bioavailability and reduced toxicity.

Another area of research has focused on the compound's anti-inflammatory properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated that 2-Bromo-1-(4-chlorophenyl)propan-1-one derivatives inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. These results indicate potential applications in treating chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. Further in vivo studies are warranted to validate these findings and assess the compound's safety profile.

From a synthetic chemistry perspective, recent advancements have optimized the production of 2-Bromo-1-(4-chlorophenyl)propan-1-one, reducing byproduct formation and improving yield. Green chemistry approaches, such as solvent-free reactions and catalytic methods, have been employed to minimize environmental impact. These innovations are critical for scaling up production while adhering to sustainable practices.

In conclusion, 2-Bromo-1-(4-chlorophenyl)propan-1-one (CAS: 877-37-2) continues to be a compound of high relevance in chemical biology and pharmaceutical research. Its dual role as a therapeutic intermediate and a subject of regulatory concern underscores the importance of ongoing research to fully understand its potential and limitations. Future studies should focus on elucidating its molecular targets, optimizing derivative structures, and exploring clinical applications.

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